molecular formula C7H4ClFO3 B2736722 4-Chloro-2-fluoro-6-hydroxybenzoic acid CAS No. 2363171-74-6

4-Chloro-2-fluoro-6-hydroxybenzoic acid

Cat. No.: B2736722
CAS No.: 2363171-74-6
M. Wt: 190.55
InChI Key: SUUNFAVSEGZHFB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4ClFO3 and a molecular weight of 190.56 g/mol It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzoic acid typically involves the introduction of chloro and fluoro substituents onto a hydroxybenzoic acid precursor. One common method involves the chlorination and fluorination of 6-hydroxybenzoic acid under controlled conditions. The reaction conditions often include the use of chlorinating and fluorinating agents, such as thionyl chloride and hydrogen fluoride, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce benzoquinones .

Scientific Research Applications

4-Chloro-2-fluoro-6-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-fluoro-6-hydroxybenzoic acid include:

Uniqueness

This compound is unique due to the combination of chloro, fluoro, and hydroxy substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2-fluoro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUNFAVSEGZHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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